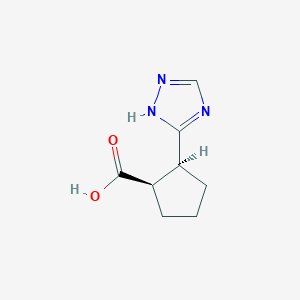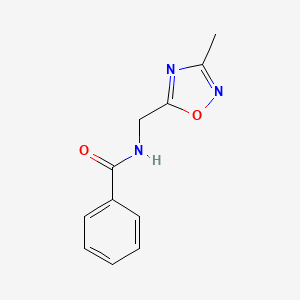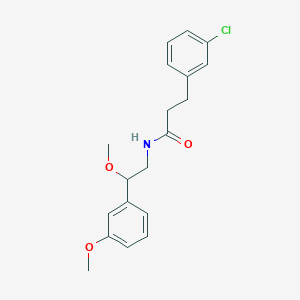
3-(3-chlorophenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chlorophenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)propanamide, also known as GW501516, is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ). It was initially developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, its use as a performance-enhancing drug has also been reported, leading to its ban by the World Anti-Doping Agency.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Properties The chemical compound shares structural similarities with arylsubstituted halogen(thiocyanato)amides that have been synthesized through copper catalytic anionarylation processes. These compounds, including 3-(4-acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides, have demonstrated significant antimicrobial and antifungal activities, suggesting potential applications in the development of new antimicrobial agents (Baranovskyi et al., 2018).
Metabolism and Biological Activity Studies on similar compounds have explored their metabolism in biological systems, leading to the identification of hydroxylated metabolites that exhibit different levels of biological activity. For example, the metabolism of ethyl [5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7 - yl]carbamate in mice has highlighted the potential of methoxy derivatives as bioactive molecules, with some isomers showing significant antimitotic activity (Temple & Rener, 1992).
Anti-Inflammatory Properties Research on compounds like tepoxalin, which inhibits both cyclooxygenase and 5-lipoxygenase activities, points to potential applications of related compounds in the development of anti-inflammatory drugs. Tepoxalin's evaluation in preclinical studies has shown it to be an effective orally active anti-inflammatory agent (Knight et al., 1996).
Bioactive Constituents in Natural Products Isolation studies of bioactive constituents from natural sources, such as Jolyna laminarioides, have identified compounds with structural similarities to the one , showcasing activities like chymotrypsin inhibition and antimicrobial effects against specific bacteria and fungi (Atta-ur-rahman et al., 1997).
Photogeneration and Reactivity of Aryl Cations Studies on the photogeneration and reactivity of aryl cations from aromatic halides, such as 4-chlorophenol and 4-chloroanisole, have provided insights into the chemical behaviors of phenyl cations. These findings are relevant for understanding the reactivity patterns of complex aryl compounds in synthetic chemistry (Protti et al., 2004).
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3/c1-23-17-8-4-6-15(12-17)18(24-2)13-21-19(22)10-9-14-5-3-7-16(20)11-14/h3-8,11-12,18H,9-10,13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOJYTKLNJTNGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)CCC2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethan-1-amine](/img/structure/B2760766.png)
![8-(4-hydroxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2760770.png)

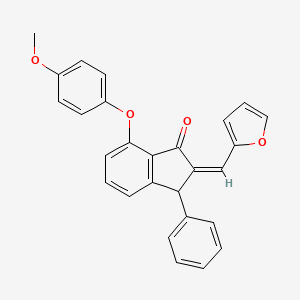
![4-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline](/img/structure/B2760773.png)
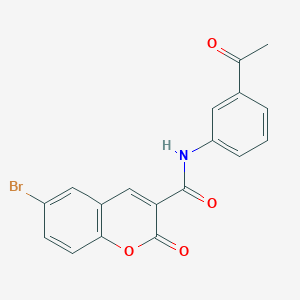

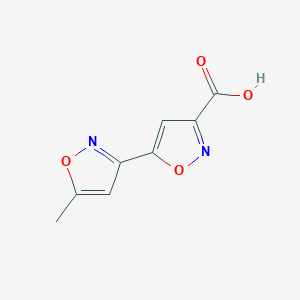
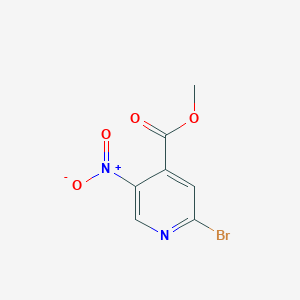
![N-mesityl-2-(7-oxo-3-(m-tolyl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2760784.png)
![3-[3-(Methylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride](/img/structure/B2760785.png)
